Cas no 2171708-53-3 (2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetamido}acetic acid)

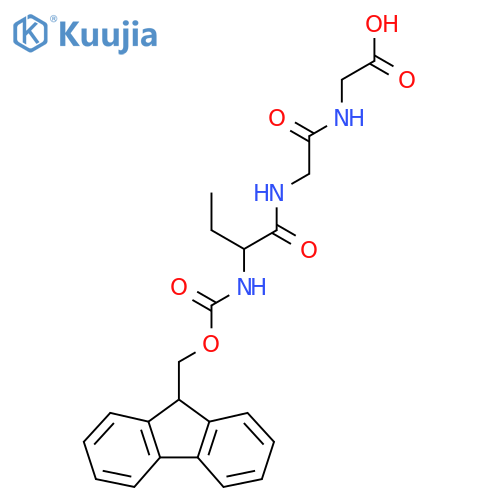

2171708-53-3 structure

商品名:2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetamido}acetic acid

2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetamido}acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetamido}acetic acid

- EN300-1503143

- 2171708-53-3

- 2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetamido}acetic acid

-

- インチ: 1S/C23H25N3O6/c1-2-19(22(30)25-11-20(27)24-12-21(28)29)26-23(31)32-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,24,27)(H,25,30)(H,26,31)(H,28,29)

- InChIKey: FRYXAKYROSPMLS-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C(NCC(NCC(=O)O)=O)=O)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 439.17433553g/mol

- どういたいしつりょう: 439.17433553g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 32

- 回転可能化学結合数: 10

- 複雑さ: 677

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 134Ų

2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetamido}acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1503143-100mg |

2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetamido}acetic acid |

2171708-53-3 | 100mg |

$678.0 | 2023-09-27 | ||

| Enamine | EN300-1503143-1.0g |

2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetamido}acetic acid |

2171708-53-3 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1503143-5000mg |

2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetamido}acetic acid |

2171708-53-3 | 5000mg |

$2235.0 | 2023-09-27 | ||

| Enamine | EN300-1503143-1000mg |

2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetamido}acetic acid |

2171708-53-3 | 1000mg |

$770.0 | 2023-09-27 | ||

| Enamine | EN300-1503143-10000mg |

2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetamido}acetic acid |

2171708-53-3 | 10000mg |

$3315.0 | 2023-09-27 | ||

| Enamine | EN300-1503143-50mg |

2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetamido}acetic acid |

2171708-53-3 | 50mg |

$647.0 | 2023-09-27 | ||

| Enamine | EN300-1503143-500mg |

2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetamido}acetic acid |

2171708-53-3 | 500mg |

$739.0 | 2023-09-27 | ||

| Enamine | EN300-1503143-2500mg |

2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetamido}acetic acid |

2171708-53-3 | 2500mg |

$1509.0 | 2023-09-27 | ||

| Enamine | EN300-1503143-250mg |

2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetamido}acetic acid |

2171708-53-3 | 250mg |

$708.0 | 2023-09-27 |

2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetamido}acetic acid 関連文献

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

2171708-53-3 (2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetamido}acetic acid) 関連製品

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬